An In-depth Technical Guide to the Core Chemical Properties of 1-(Chloromethyl)naphthalene
An In-depth Technical Guide to the Core Chemical Properties of 1-(Chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "1-(Chloromethyl)naphthalene-2-carbonitrile" yielded insufficient public data to construct a comprehensive technical guide. This document focuses on the closely related and well-documented compound, 1-(Chloromethyl)naphthalene (CAS No. 86-52-2) .
Executive Summary
1-(Chloromethyl)naphthalene is a highly reactive aromatic organic compound that serves as a critical intermediate in the synthesis of a wide range of more complex molecules.[1][2] Characterized by a naphthalene core functionalized with a chloromethyl group, its utility is primarily derived from the lability of the chlorine atom, which makes it an excellent substrate for nucleophilic substitution reactions.[1] This property is extensively leveraged in the pharmaceutical, dye, and polymer industries.[3][4] This guide provides a detailed overview of the chemical and physical properties of 1-(chloromethyl)naphthalene, established experimental protocols for its synthesis, and a summary of its reactivity and safety considerations.
Core Chemical and Physical Properties
1-(Chloromethyl)naphthalene is a solid at room temperature, often appearing as a pale yellow or deep brown crystalline substance, which turns into a liquid upon melting.[4][5] It is characterized by a pungent, aromatic odor and is known to be a lachrymator, causing irritation to the eyes.[6][7] It is insoluble in water but shows good solubility in organic solvents such as benzene, ethanol, chloroform, and ether.[4][8][9]
Quantitative Physicochemical Data
The key physicochemical properties of 1-(chloromethyl)naphthalene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉Cl | [9][10] |
| Molecular Weight | 176.64 g/mol | [5][10] |
| CAS Number | 86-52-2 | [5][10] |
| Melting Point | 32 °C | [5][9] |
| Boiling Point | 291-292 °C (at 1 atm) | [8][9] |
| 167-169 °C (at 25 mmHg) | [5] | |
| 148-153 °C (at 14 mmHg) | [11] | |
| Density | 1.18 g/mL (at 25 °C) | [5][9] |
| Refractive Index (n20/D) | 1.635 | [5][9] |
| Flash Point | >110 °C (>230 °F) | [9] |
| Solubility | Insoluble in water. Soluble in benzene, ethanol, chloroform, ether. | [4][8][9] |
| Appearance | Pale yellow to deep brown solid or liquid after melting. | [4][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-(chloromethyl)naphthalene.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Spectra available in various solvents (e.g., CCl₄, CDCl₃). | [8][12] |
| ¹³C NMR | Data available for structural elucidation. | [4][8] |
| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center provides reference spectra. | [10][13] |
| Infrared (IR) Spectroscopy | FTIR spectra available, often run as a neat capillary cell. | [10] |
Reactivity and Applications
The primary driver of 1-(chloromethyl)naphthalene's utility is the reactivity of the chloromethyl group. The carbon-chlorine bond is susceptible to cleavage, making the compound an excellent alkylating agent in the presence of nucleophiles.
Key Reactions
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, cyanides, alkoxides) to form substituted naphthalene derivatives. This is the foundation for its use as a building block in organic synthesis.[1]
-
Synthesis of Pharmaceuticals: It is a precursor for various pharmaceutical agents. For example, derivatives of 1-(chloromethyl)naphthalene have been synthesized and evaluated for their potential as antifungal agents, with some showing activity comparable to the drug Terbinafine.[14] It is also used in the synthesis of novel p38α MAP Kinase inhibitors.[4]
-
Polymer Chemistry: It can act as an initiator in atom transfer radical polymerization (ATRP), for instance, in the polymerization of styrene.[8]
-
Dye and Resin Synthesis: It serves as a key material in the synthesis of dye pigments and fluorescent brightening agents, as well as in the production of synthetic resins.[3]
The following diagram illustrates the role of 1-(chloromethyl)naphthalene as a versatile intermediate.
Experimental Protocols
Several methods for the synthesis of 1-(chloromethyl)naphthalene have been reported. The most common route is the chloromethylation of naphthalene.
Synthesis via Naphthalene Chloromethylation (Organic Syntheses Method)
This procedure is a well-established method for preparing 1-chloromethylnaphthalene.[11]
Materials:
-
Naphthalene (256 g, 2 moles)
-
Paraformaldehyde (110 g)
-
Glacial Acetic Acid (260 ml)
-
85% Phosphoric Acid (165 ml)
-
Concentrated Hydrochloric Acid (428 g, 362 ml, 4.2 moles)
-
10% Potassium Carbonate Solution
-
Anhydrous Potassium Carbonate
-
Ether
-
Dry Benzene (optional)
Procedure:
-
Reaction Setup: In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.[11]
-
Reaction: Heat the mixture in a water bath maintained at 80-85°C with vigorous stirring for 6-7 hours.[11]
-
Work-up and Washing: Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel. Wash the crude product sequentially with two 1-liter portions of cold water (5-15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washes.[11]
-
Drying: Add 200 ml of ether to the product. Perform a preliminary drying by shaking with 10 g of anhydrous potassium carbonate for 1 hour. Separate the aqueous layer and continue to dry the ether solution over 20 g of anhydrous potassium carbonate for 8-10 hours.[11]
-
Distillation: Distill the dried solution, first at atmospheric pressure to remove the bulk of the ether. Then, distill under reduced pressure. A fore-run of unreacted naphthalene is collected at 90-110°C/5 mm. The main product, 1-chloromethylnaphthalene, distills at 128-133°C/5 mm or 148-153°C/14 mm.[11]
The following diagram provides a workflow for this synthesis and purification process.
Safety and Handling
1-(Chloromethyl)naphthalene is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed or in contact with skin.[7][15] The oral LD50 in rats is reported as 890 mg/kg.[7] It is corrosive and causes severe skin burns and eye damage.[7][16]
-
Irritant: It is a lachrymator and can cause severe irritation to the respiratory tract.[6][7]
-
Handling: Always work in a well-ventilated area, such as a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and protective clothing.[7][17] Avoid all personal contact, including inhalation.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18] It should be kept away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7]
-
Spill Management: In case of a spill, evacuate the area. Use dry clean-up procedures and avoid generating dust. Collect the spilled material into labeled containers for disposal.[6]
Conclusion
1-(Chloromethyl)naphthalene is a compound of significant industrial and research importance due to its utility as a reactive chemical intermediate. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and safe utilization in the development of new pharmaceuticals, polymers, and other fine chemicals. While this guide provides a comprehensive overview, researchers should always consult detailed safety data sheets (SDS) before handling this compound.
References
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- 5. 1-(Chloromethyl)naphthalene 90 86-52-2 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-Chloromethyl naphthalene(86-52-2) 1H NMR spectrum [chemicalbook.com]
- 13. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. lobachemie.com [lobachemie.com]
- 16. 1-(Chloromethyl)naphthalene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 18. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]
naphthalene-2-carbonitrile+structure)
